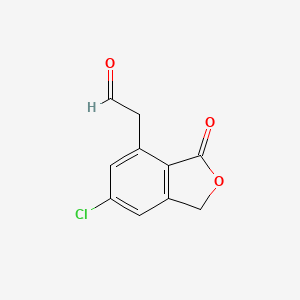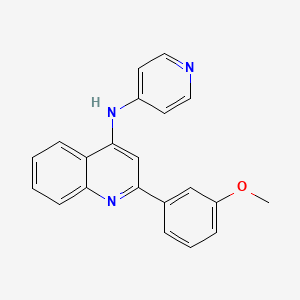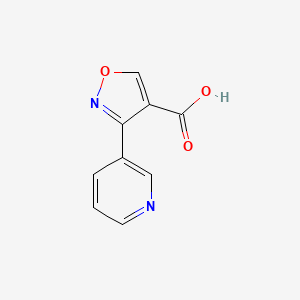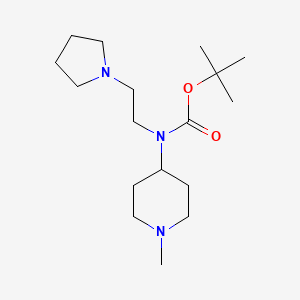![molecular formula C13H17BrO2 B13868420 Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate is an organic compound with a complex structure that includes a bromine atom, a methyl ester group, and a phenyl ring substituted with an isobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate typically involves the bromination of a precursor compound. One common method involves the bromination of 2-[4-(2-methylpropyl)phenyl]acetic acid, followed by esterification with methanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted esters or alcohols depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include oxidized phenyl derivatives such as quinones.
科学研究应用
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is a precursor in the synthesis of herbicides and pesticides.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group play crucial roles in its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
Methyl 2-bromo-2-phenylacetate: Lacks the isobutyl group, making it less sterically hindered.
Ethyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Bromo-2-[4-(2-methylpropyl)phenyl]acetic acid: The carboxylic acid analog of the compound.
Uniqueness
Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate is unique due to the presence of the isobutyl group, which introduces steric hindrance and affects its reactivity. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable intermediate in the synthesis of specialized molecules.
属性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC 名称 |
methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C13H17BrO2/c1-9(2)8-10-4-6-11(7-5-10)12(14)13(15)16-3/h4-7,9,12H,8H2,1-3H3 |
InChI 键 |
XRTIBXAHGXSXKR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)

![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)


![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)




